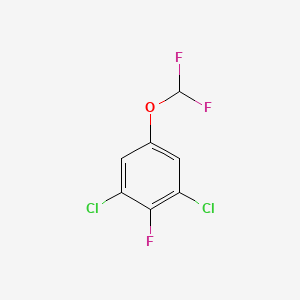

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene

Description

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₃O and a molecular weight of 217.9 g/mol. The benzene ring is substituted with two chlorine atoms at positions 1 and 3, a fluorine atom at position 2, and a difluoromethoxy (-OCF₂) group at position 5. This substitution pattern creates a highly electron-deficient aromatic system, rendering the compound resistant to electrophilic substitution but reactive in nucleophilic or radical-mediated processes.

Key physical properties (inferred from analogous compounds in the evidence):

- Boiling point: Estimated >150°C (based on halogenated benzene derivatives with similar substituents) .

- Density: ~1.6 g/cm³ (comparable to structurally related halogenated aromatics) .

- Solubility: Likely low in polar solvents but soluble in organic solvents like dichloromethane or THF .

The compound’s synthesis likely involves sequential halogenation and etherification steps. For example, chlorination of a fluorobenzene precursor followed by nucleophilic substitution to introduce the difluoromethoxy group, as seen in analogous syntheses of halogenated anisoles .

Properties

IUPAC Name |

1,3-dichloro-5-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOPOOGZOAVDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene typically involves halogenation reactions. One common method includes the reaction of 1,3-dichloro-2-fluorobenzene with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution occurs efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of reactive halogenated intermediates and the need to control by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can engage in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the benzene ring .

Scientific Research Applications

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) 1,3-Dibromo-2-chloro-5-fluorobenzene

- Molecular formula : C₆H₂Br₂ClF

- Molecular weight : 288.25 g/mol .

- Key differences : Replaces difluoromethoxy (-OCF₂) with bromine atoms. Bromine’s larger atomic radius increases steric hindrance and polarizability, enhancing reactivity in cross-coupling reactions. The absence of the ether group reduces solubility in polar aprotic solvents compared to the main compound .

b) 1,3-Difluoro-5-iodo-2-methoxybenzene

- Molecular formula : C₇H₅F₂IO

- Molecular weight : 270.02 g/mol .

- Key differences : Substitutes chlorine atoms with fluorine and iodine. The methoxy (-OCH₃) group is less electron-withdrawing than difluoromethoxy (-OCF₂), making the ring more reactive toward electrophiles. Iodine’s leaving group ability enables participation in Ullmann or Suzuki-Miyaura couplings .

c) 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene

- Molecular formula: C₇H₂F₅NO₃

- Molecular weight : 267.1 g/mol .

- Key differences: Incorporates a nitro (-NO₂) group and trifluoromethoxy (-OCF₃) substituent. The nitro group strongly deactivates the ring, while -OCF₃ provides greater electron withdrawal than -OCF₂, further reducing aromatic reactivity .

Physicochemical Properties

Trends :

- Halogen size (Br > Cl > F) correlates with increased molecular weight and boiling points.

- Electron-withdrawing groups (e.g., -OCF₃, -NO₂) reduce solubility in nonpolar solvents compared to -OCH₃ or -OCF₂ .

Biological Activity

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activity that warrants detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is C7H3Cl2F3O. The presence of chlorine and fluorine atoms can significantly influence the compound's reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H3Cl2F3O |

| Molecular Weight | 227.00 g/mol |

| Melting Point | Not specified |

| Solubility | Low in water |

The biological activity of halogenated compounds often relates to their ability to interact with cellular targets such as enzymes and receptors. The halogen substituents can enhance lipophilicity, allowing these compounds to penetrate biological membranes more easily. This property is crucial for their potential use as pharmaceuticals or agrochemicals.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, fluoroaryl compounds have demonstrated effectiveness against various bacterial strains, including multi-drug resistant strains of Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MIC) : In studies involving similar compounds, MIC values ranged from 16 µM to 128 µM against S. aureus, indicating varying degrees of effectiveness depending on the specific structural modifications present in the compounds tested .

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary studies suggest that halogenated aromatic compounds can exhibit cytotoxic effects on cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the low micromolar range, suggesting a potential for selective toxicity against tumor cells while sparing normal cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various fluorinated compounds against S. aureus. The results indicated that certain derivatives exhibited a zone of inhibition comparable to standard antibiotics like Cefoxitin and Gentamicin .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of fluorinated benzene derivatives on human cancer cell lines. The study found that some compounds induced apoptosis at concentrations as low as 10 µM, highlighting their potential as therapeutic agents .

Summary of Findings

The biological activity of this compound appears promising based on its structural characteristics and preliminary research findings:

- Antimicrobial Activity : Effective against various bacterial strains with MIC values indicating significant potency.

- Cytotoxic Potential : Demonstrated ability to induce cell death in cancer cell lines at low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.